REACTION_SMILES
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[CH3:20][N:21]([P:22]([N:23]([CH3:24])[CH3:25])([N:26]([CH3:27])[CH3:28])=[O:29])[CH3:30].[Cl:11][c:12]1[c:13]([CH:14]=[O:15])[cH:16][cH:17][cH:18][cH:19]1.[F:1][c:2]1[c:3]([SH:8])[cH:4][cH:5][cH:6][cH:7]1.[Na+:10].[OH-:9].[OH2:31]>>[F:1][c:2]1[c:3]([S:8][c:12]2[c:13]([CH:14]=[O:15])[cH:16][cH:17][cH:18][cH:19]2)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccccc1S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=Cc1ccccc1Sc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |